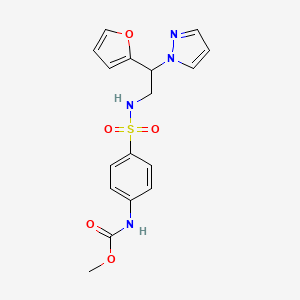

methyl (4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Beschreibung

Methyl (4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate group linked to a sulfamoyl-substituted phenyl ring. The sulfamoyl moiety is further connected to an ethyl chain bearing both furan-2-yl and 1H-pyrazol-1-yl substituents. This structural complexity integrates multiple pharmacophoric elements:

- Carbamate group: Common in agrochemicals (e.g., pesticides, herbicides) for its hydrolytic stability and bioactivity .

- Sulfamoyl group: Found in sulfonamide drugs, often associated with enzyme inhibition .

- Heterocycles: The furan and pyrazole rings may enhance binding interactions via hydrogen bonding or π-π stacking .

Eigenschaften

IUPAC Name |

methyl N-[4-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-25-17(22)20-13-5-7-14(8-6-13)27(23,24)19-12-15(16-4-2-11-26-16)21-10-3-9-18-21/h2-11,15,19H,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODOXSNDPOJTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl (4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound features a unique structure that combines a furan and pyrazole moiety linked through a sulfamoyl group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of methyl (4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is C17H21N3O5S. Its IUPAC name indicates the presence of various functional groups that contribute to its biological activity:

- Furan ring : A heterocyclic compound known for its reactivity and ability to participate in various chemical reactions.

- Pyrazole ring : Often associated with pharmacological activity, particularly in anticancer agents.

- Sulfamoyl group : Known for its role in drug design, particularly in sulfa drugs.

Antimicrobial Properties

Research indicates that methyl (4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate exhibits significant antimicrobial activity. The presence of the furan and pyrazole moieties enhances its interaction with microbial targets, potentially disrupting cellular processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that derivatives of similar structures can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the modulation of signaling pathways or direct interaction with cellular macromolecules.

In Vitro Studies

A study published in MDPI reported that compounds with similar structural motifs exhibited IC50 values ranging from 3.0 µM to 10 µM against human cancer cell lines. These findings suggest that methyl (4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate could be a promising candidate for further investigation as an anticancer agent .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 4.53 |

| Methyl Carbamate | MCF-7 | TBD |

The proposed mechanism of action involves the interaction of the furan and pyrazole rings with specific enzymes or receptors within cancer cells. This interaction could lead to the inhibition of cell proliferation and induction of apoptosis, as evidenced by increased levels of caspase activity in treated cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares features with several classes of molecules, including sulfonamides, carbamates, and heterocyclic derivatives. Key comparisons are outlined below:

Key Comparative Analysis

- Functional Groups: The target compound’s methyl carbamate differs from the carbamoyl urea groups in compounds 25 and 26 . The sulfamoyl group in the target compound contrasts with the sulfonamide in asulam, which may alter target-binding specificity (e.g., enzyme inhibition vs. microtubule disruption) .

- Heterocyclic Moieties: The furan-2-yl group introduces an oxygen heteroatom, enabling hydrogen bonding—unlike the chlorophenyl groups in compounds 25 and 26, which rely on hydrophobic interactions .

Physicochemical Properties :

- Synthetic Routes: Compound 25/26 synthesis involves coupling sulfonamide intermediates with isocyanates , whereas the target compound may require sulfamoylation followed by carbamate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.